molecular formula C16H15BrO4 B3047468 Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester CAS No. 139963-13-6

Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester

Cat. No.: B3047468
CAS No.: 139963-13-6
M. Wt: 351.19 g/mol
InChI Key: MFAJIFRJEGMYNB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is a chemical compound with the molecular formula C15H13BrO4. It is known for its unique structure, which includes a bromine atom, methoxy groups, and a phenylmethoxy group attached to a benzoic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The process may include the following steps:

    Bromination: Introduction of a bromine atom into the benzoic acid derivative.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Phenylmethoxylation: Attachment of a phenylmethoxy group.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to revert to the carboxylic acid form.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are effective.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Major Products

    Substitution: Formation of new derivatives with different halogens or functional groups.

    Oxidation: Conversion to corresponding quinones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Production of the corresponding benzoic acid derivative.

Scientific Research Applications

Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-: Lacks the ester group, affecting its reactivity and solubility.

    Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group, influencing its physical and chemical properties.

    Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, propyl ester:

Uniqueness

Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 2-bromo-5-methoxy-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAJIFRJEGMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617747
Record name Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139963-13-6
Record name Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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